![molecular formula C18H23N5O5S B2586623 Ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-77-7](/img/structure/B2586623.png)

Ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

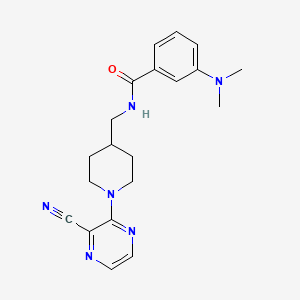

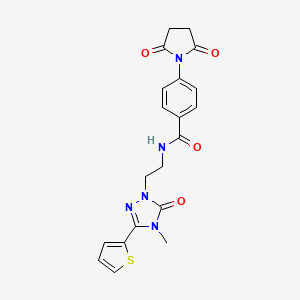

This compound is a complex organic molecule that contains several functional groups, including a nitrobenzoyl group, an amino group, a triazole ring, and a sulfanyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis steps for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the triazole ring, the introduction of the nitrobenzoyl group, and the attachment of the sulfanyl group .Molecular Structure Analysis

The molecular formula of this compound is C18H23N5O5S, and it has an average mass of 421.471 Da . The presence of a triazole ring, a nitrobenzoyl group, and a sulfanyl group in its structure could influence its chemical properties and reactivity.Scientific Research Applications

Cyclization and Pharmacological Properties

Ethyl 2-[[4-butyl-5-[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is involved in the synthesis of various compounds through cyclization reactions. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate leads to the formation of ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This compound is then converted into different derivatives, including thiosemicarbazides and 4H-1,2,4-triazole-3(2H)-thione derivatives. These compounds are significant for their potential pharmacological properties, particularly their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Synthesis of Alkyl Esters

The compound is also instrumental in synthesizing various alkyl esters of 4-amino-2-sulfamoylbenzoic acid. These esters are prepared through the alcoholysis reaction, leading to a range of alkyl 4-amino-2-sulfamoylbenzoates with significant anticonvulsant activity (Hamor & Janfaza, 1963).

Antihypertensive α-Blocking Agents

Further research demonstrates the use of this compound in synthesizing thiosemicarbazides, triazoles, and Schiff bases. These are considered potential antihypertensive α-blocking agents, exhibiting good activity and low toxicity (Abdel-Wahab et al., 2008).

Synthesis of Thiazolo[3,2-a]pyrimidin-5-one Derivatives

The compound also plays a role in the synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives. These derivatives are synthesized through reactions with ethyl acetoacetate and are of interest for their potential biological activities (Veretennikov & Pavlov, 2013).

Inhibitors and Biological Activities

Ethyl 2-[[4-butyl-5-[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is used in synthesizing inhibitors like aminomethyl and alkoxymethyl derivatives. These compounds have shown inhibitory effects against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II (Gulcin et al., 2017).

Synthesis of Benzothiazole Derivatives

It is also involved in the synthesis of novel benzothiazole-containing derivatives, which have shown antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).

Properties

IUPAC Name |

ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5S/c1-3-5-10-22-15(20-21-18(22)29-12-16(24)28-4-2)11-19-17(25)13-6-8-14(9-7-13)23(26)27/h6-9H,3-5,10-12H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEQZLHLDOMXOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2586540.png)

![Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2586542.png)

![2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![2-[(Acetylsulfanyl)methyl]butanedioic acid](/img/structure/B2586550.png)

![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)

![[1-(Difluoromethyl)pyrazol-4-yl]-piperazin-1-ylmethanone](/img/structure/B2586554.png)

![4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2586555.png)

![N-(4-acetamidophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2586562.png)